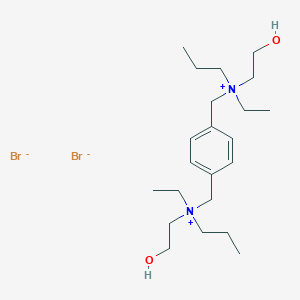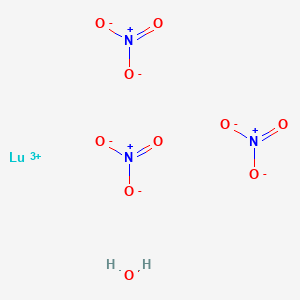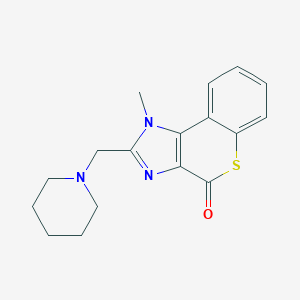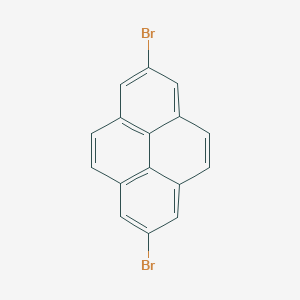
2,7-Dibromopireno
Descripción general
Descripción
what is '2,7-Dibromopyrene'? 2,7-Dibromopyrene is a polycyclic aromatic hydrocarbon (PAH) with two bromine atoms attached to it. It is a colorless solid that is soluble in organic solvents and is used as a flame retardant and pesticide. the use of '2,7-Dibromopyrene' 2,7-Dibromopyrene is an organic compound used as a dye, fluorescent tracer, and a reagent in organic synthesis. It is used in the study of the environmental fate and transport of polycyclic aromatic hydrocarbons (PAHs). It is also used in the study of the metabolic transformation of PAHs in plants, animals, and microorganisms. In addition, 2,7-dibromopyrene has been used to study the effects of light on the degradation of PAHs in the environment. the chemistry of '2,7-Dibromopyrene' 2,7-Dibromopyrene is an organic compound composed of two fused five-membered rings that contain one bromine atom each. It is a polycyclic aromatic hydrocarbon (PAH) and is a colorless solid that is insoluble in water. The chemical structure of 2,7-Dibromopyrene consists of two fused five-membered rings, each containing one bromine atom. The two rings are connected by a single carbon-carbon bond, and the molecule also contains four double bonds and two single bonds. This arrangement of atoms gives the molecule a planar shape. The primary chemical properties of 2,7-Dibromopyrene are related to its aromatic character. The molecule is highly stable due to the presence of the two aromatic rings and the delocalized electrons in the molecule. This makes the molecule highly resistant to oxidation and other chemical reactions. The compound is also an excellent electron donor, making it useful in organic synthesis reactions. It can be used in reactions such as the Diels-Alder reaction and the Wittig reaction. It is also used as an intermediate in the synthesis of other PAHs. 2,7-Dibromopyrene is also used in the formation of polymers, such as polystyrene, and in the synthesis of dyes and pigments. the biochemical/physical effects of '2,7-Dibromopyrene' 2,7-Dibromopyrene is a type of polycyclic aromatic hydrocarbon (PAH) that is found in the environment from the burning of fossil fuels and other organic materials. It is considered to be a potential human carcinogen due to its ability to produce reactive oxygen species (ROS) and alter gene expression. 2,7-Dibromopyrene has been shown to cause DNA damage, genotoxicity, and oxidative stress in a variety of cell types. This can lead to mutations, chromosomal aberrations, and other genetic changes. In addition, it can disrupt endocrine function, leading to changes in hormone levels and affecting the development of the reproductive system. 2,7-Dibromopyrene has also been shown to cause inflammation and cell death, as well as damage to the lungs, liver, and kidneys. Long-term exposure to this compound can lead to an increased risk of cancer and other diseases. the benefits of '2,7-Dibromopyrene' 2,7-Dibromopyrene is a chemical compound that has many potential uses and benefits. It is used as an intermediate in the production of dyes, pigments, and other compounds, and has been studied for its potential use in the development of new pharmaceuticals. Its antibacterial and antifungal properties make it useful in the treatment of skin infections and other medical conditions. It has also been studied for its potential use in cancer treatments and as a potential insecticide. Additionally, it has potential applications in the fields of environmental protection, as it can help reduce air and water pollution. the related research of '2,7-Dibromopyrene' Research related to 2,7-dibromopyrene includes studies on its synthesis, characterization, and applications. Synthesis of 2,7-dibromopyrene has been accomplished using a variety of methods, including the Ullmann reaction, the Vilsmeier reaction, and the Williamson ether synthesis. Studies on its characterization include spectroscopic analysis, gas chromatography-mass spectroscopy, and nuclear magnetic resonance. Research on its applications include its use as a photorefractive material, as a dye for organic light-emitting diodes, and as a catalyst for organic reactions.
Aplicaciones Científicas De Investigación
Proceso de Autoensamblaje
Se ha estudiado el proceso de autoensamblaje de las moléculas de 2,7-Dibromopireno (Br2Py) en la formación de monocapas . Basándose en la adsorción Br-H y la repulsión Br-Br, las moléculas de Br2Py forman dos cadenas moleculares y un cúmulo molecular, que luego conducen a la formación de cuatro monocapas posibles . Este proceso está influenciado principalmente por las interacciones intermoleculares .
Formación de Monocapas
La formación de monocapas es otra aplicación significativa del this compound. La estructura atómica de una monocapa de Br2Py está influenciada principalmente por las interacciones intermoleculares, pero existe una cierta selectividad para la formación de películas en superficies metálicas .
Análisis de Densidad Electrónica
Se ha realizado un análisis de densidad electrónica en estas cadenas moleculares y monocapas para validar la adsorción Br-H y la repulsión Br-Br . Este análisis es crucial para comprender las propiedades y el comportamiento del this compound.
Síntesis de Derivados de Bromopireno
El this compound se utiliza en la síntesis de derivados de bromopireno . La síntesis del this compound se logró en dos pasos con alta eficiencia . Inicialmente, se llevó a cabo la bromación del 4,5,9,10-tetrahidropireno a temperatura ambiente durante la noche utilizando bromo en presencia de cloruro de hierro(III) hidratado como catalizador y agua como disolvente .
Estrategias de Funcionalización
Los precursores bromo-sustituidos sirven como intermediarios vitales en las rutas sintéticas . El patrón de sustitución de los bromoderivados afecta significativamente su posterior funcionalización y propiedades
Mecanismo De Acción
Target of Action
2,7-Dibromopyrene (Br2Py) is a derivative of pyrene, a renowned aromatic hydrocarbon . The primary targets of Br2Py are the nodal positions on the pyrene molecule, specifically the 2nd and 7th positions . These positions are crucial for expanding the utility of pyrene, allowing for diverse functionalisation strategies .
Mode of Action
The mode of action of Br2Py involves the strategic functionalisation of pyrene at non-K region and nodal positions . Bromo-substituted precursors, such as Br2Py, serve as vital intermediates in synthetic routes . The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties . Understanding the distinct electronic structure of pyrene is pivotal, dictating the preferential electrophilic aromatic substitution reactions at specific positions .
Biochemical Pathways
The biochemical pathways affected by Br2Py involve the synthesis of mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) . The self-assembly process of Br2Py molecules leads to the formation of monolayers . Based on Br-H adsorption and Br-Br repulsion, Br2Py molecules form two molecular chains and one molecular cluster .
Pharmacokinetics
It’s known that the atomic structure of a br2py monolayer is primarily influenced by intermolecular interactions . There exists a certain selectivity for film-forming on metal surfaces . More research is needed to fully understand the ADME properties of Br2Py and their impact on bioavailability.
Result of Action
The result of Br2Py’s action is the formation of highly ordered nanostructures . These structures are formed through a self-assembly process, leading to the formation of four possible monolayers . The structural parameters of the monolayers are consistent with existing literature .
Action Environment
The action of Br2Py is influenced by environmental factors. For instance, the self-assembly process of Br2Py molecules in forming monolayers is based on Br-H adsorption and Br-Br repulsion . Furthermore, there exists a certain selectivity for film-forming on metal surfaces . More research is needed to fully understand how environmental factors influence Br2Py’s action, efficacy, and stability.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Cellular Effects
Bromopyrenes have been noted for their significance in synthetic chemistry, materials science, and environmental studies . The specific impact of 2,7-Dibromopyrene on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.
Molecular Mechanism
The molecular mechanism of 2,7-Dibromopyrene involves the Ullmann reaction path, which is unique regardless of predesigned assembled structures . This reaction path is demonstrated to be dominated by metal-coordinated and halogen bonding motifs .
Temporal Effects in Laboratory Settings
The synthesis of 2,7-Dibromopyrene has been accomplished with high efficiency
Propiedades
IUPAC Name |
2,7-dibromopyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2/c17-13-5-9-1-2-10-6-14(18)8-12-4-3-11(7-13)15(9)16(10)12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTQPXMEWQTTBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545084 | |
| Record name | 2,7-Dibromopyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102587-98-4 | |
| Record name | 2,7-Dibromopyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromopyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,7-dibromopyrene facilitate the creation of nanostructures on metal surfaces?
A: 2,7-Dibromopyrene serves as a precursor molecule for on-surface Ullmann coupling reactions. When deposited onto metal surfaces like gold (Au(111)) [, ] or bimetallic surfaces like bismuth-silver (Bi-Ag(111)) [], it forms ordered structures stabilized by intermolecular halogen bonding motifs []. Upon thermal annealing, the bromine atoms detach (dehalogenation), and the pyrene molecules undergo covalent coupling, forming extended polymeric chains [, ]. This process allows for the controlled construction of low-dimensional nanostructures directly on the metal surface.
Q2: What role do halogen bonds play in the formation of these nanostructures?
A: Research suggests that halogen bonding plays a crucial role in both the initial self-assembly and the subsequent polymerization of 2,7-dibromopyrene on metal surfaces. Initially, the bromine atoms in the molecule engage in intermolecular halogen bonding, guiding the molecules into ordered patterns []. Interestingly, even after dehalogenation and the formation of covalent bonds between pyrene units, the dissociated bromine atoms remain involved. These bromine atoms are absorbed onto the metal surface and continue to interact with the polymer chains, further stabilizing the structure []. This suggests that halogen bonding is a key driving force throughout the entire process of nanostructure formation.
Q3: Can the structure of the metal surface influence the outcome of the Ullmann coupling reaction using 2,7-dibromopyrene?
A: Yes, the structure and composition of the metal surface significantly influence the Ullmann coupling reaction. Studies have shown that different metal surfaces, and even modifications to the same surface, can alter the reaction pathway and the final nanostructures formed. For instance, on bismuth-decorated silver surfaces (Bi-Ag(111)), the presence of bismuth reduces surface reactivity, requiring higher temperatures to initiate dehalogenation and polymerization compared to bare silver []. Additionally, the final polymeric chains on Bi-Ag(111) exhibit a lateral displacement compared to those formed on bare silver, highlighting the impact of bismuth on the reaction []. Similarly, on bismuth-gold surfaces (Bi-Au(111)), a modified surface reconstruction necessitates higher annealing temperatures for Ullmann coupling compared to pristine gold (Au(111)) []. This demonstrates the sensitivity of 2,7-dibromopyrene's on-surface reactions to the specific metal substrate, offering a potential avenue for fine-tuning nanostructure formation by carefully selecting and modifying the surface.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



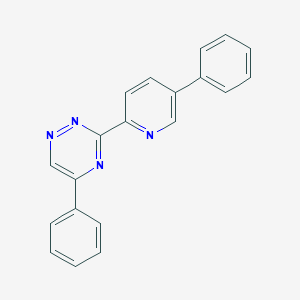

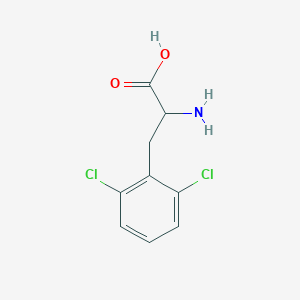

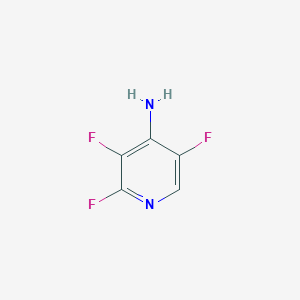
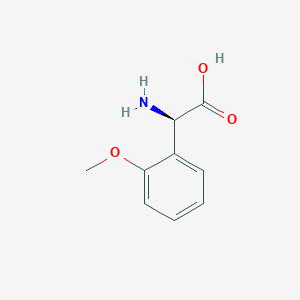
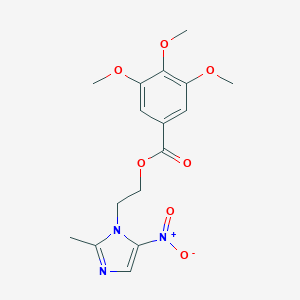
![Hexasodium;8-[[4-methyl-3-[[2-methyl-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B9620.png)

